C24H19FN6OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H19FN6OS2 is a complex organic molecule. It is known by its IUPAC name: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Preparation Methods
The synthesis of C24H19FN6OS2 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common methods include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions.
Functional Group Modifications: The nitrile and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
C24H19FN6OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the triazole ring to a dihydrotriazole.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, introducing new functional groups at specific positions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C24H19FN6OS2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to inhibit specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which C24H19FN6OS2 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
C24H19FN6OS2: can be compared with other compounds containing similar functional groups, such as:
Benzothiazoles: These compounds share the benzothiophene core and have applications in medicinal chemistry.
Triazoles: Compounds with triazole rings are known for their antifungal and antimicrobial properties.
Fluorophenyl Derivatives: These compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H19FN6OS2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H19FN6OS2/c1-14-6-11-19-20(12-14)34-23(28-19)15-7-9-16(10-8-15)27-21(32)13-33-24-30-29-22(31(24)26)17-4-2-3-5-18(17)25/h2-12H,13,26H2,1H3,(H,27,32) |
InChI Key |
USGRILBALLNFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.